6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine

Description

6-Methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a quinolin-4-amine core with three key substituents:

- A methyl group at position 6, which may enhance steric stability and modulate lipophilicity.

- An N-phenyl group, contributing to π-π stacking interactions and receptor binding.

- A pyrrolidin-1-ylcarbonyl moiety at position 2, which introduces a polar, hydrogen-bond-accepting group to improve solubility and pharmacokinetics.

Properties

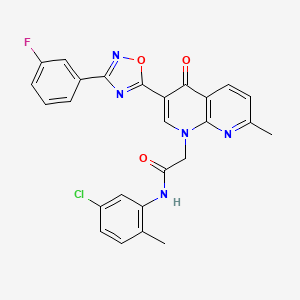

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClFN5O3/c1-14-6-8-17(27)11-21(14)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-18(28)10-16/h3-12H,13H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYESKVRUMDGHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be further functionalized to introduce the pyrrolidine and phenyl groups.

Another approach involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base to form the quinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to replace certain substituents with other functional groups, allowing for further modification of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction could result in the formation of amine derivatives.

Scientific Research Applications

6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA gyrase or topoisomerase, leading to cell death in bacteria or cancer cells .

Comparison with Similar Compounds

Key Observations :

- The pyrrolidin-1-ylcarbonyl group in the target compound likely improves aqueous solubility compared to hydrophobic groups like tert-butylsulfonyl or trifluoromethyl , as seen in solubility-optimized analogs from .

- Methyl at position 6 may offer a balance between lipophilicity and metabolic stability, contrasting with bulky groups (e.g., tert-butylsulfonyl) that enhance target affinity but reduce solubility .

Anticancer Activity

- 5,6,7-Trimethoxy-N-phenylquinolin-4-amine derivatives (e.g., compounds 7e, 7f) showed cytotoxic activity against MCF-7 and A2780 cancer cells, with IC50 values in the low micromolar range. The trimethoxy groups likely enhance DNA intercalation or topoisomerase inhibition .

- N-(pyrazin-2-yl)quinolin-4-amine analogs () were optimized for solubility but lacked explicit anticancer data, suggesting the target compound’s pyrrolidine carbonyl group may prioritize pharmacokinetics over potency .

Kinase Inhibition

- Compound 165 () achieved 5 nM IC50 against RIP2 kinase , attributed to its sulfonyl and indazole groups, which facilitate strong hydrogen bonding . The target compound’s pyrrolidine carbonyl may offer moderate kinase affinity but with better solubility.

- 2-(Trifluoromethyl)quinolin-4-amine () acted as a TLR7 agonist (EC50 ~1–10 µM), indicating that electron-withdrawing groups at position 2 are critical for immune modulation .

Physicochemical Properties

Notes:

- The pyrrolidin-1-ylcarbonyl group reduces logP compared to hydrophobic substituents, aligning with solubility-focused designs in .

- Methoxy groups in trimethoxy derivatives lower logP but may limit membrane permeability .

Data Tables

Table 1: Biological Activities of Quinolin-4-amine Derivatives

Biological Activity

The compound 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is part of a broader class of quinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core with a pyrrolidine carbonyl substituent and a phenyl group. The chemical formula is , with a molecular weight of approximately 306.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O |

| Molecular Weight | 306.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, a related compound, Smh-3 , demonstrated potent growth inhibition in various leukemia cell lines (HL-60, U937, K562) with an IC50 value of approximately 103.26 nM after 48 hours of treatment. This compound induced G2/M phase arrest and apoptosis primarily through the activation of the caspase cascade and increased reactive oxygen species (ROS) production .

The mechanism by which these compounds exert their effects often involves:

- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.

- Apoptosis Induction : Activation of caspases (caspase-3, -7, -9) leads to programmed cell death.

- ROS Production : Increased ROS levels contribute to oxidative stress and subsequent apoptosis.

- Inhibition of Oncogenic Pathways : Compounds like Smh-3 have shown to downregulate AKT signaling pathways, which are often overactive in cancer cells .

Neuroprotective Effects

In addition to anticancer activity, quinoline derivatives have been investigated for their neuroprotective properties. For example, studies suggest that certain compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in leukemia cell lines | |

| Cell Cycle Arrest | G2/M phase arrest in cancer cells | |

| Neuroprotection | Modulation of neurodegenerative pathways |

Study on Smh-3

A pivotal study on the compound Smh-3 (closely related to the target compound) illustrated its ability to induce apoptosis in HL-60 leukemia cells through multiple mechanisms, including the downregulation of AKT activity and mitochondrial-dependent pathways. The study highlighted that pretreatment with a pan-caspase inhibitor significantly reduced apoptosis, indicating the critical role of caspases in mediating cell death .

Research on Quinoline Derivatives

Another comprehensive review examined various quinoline derivatives' biological activities, emphasizing their potential as therapeutic agents against cancer and neurodegenerative diseases. The review suggested that modifications in the quinoline structure could enhance specific biological activities while reducing toxicity to normal cells .

Q & A

Basic: What are the key synthetic strategies for preparing 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine?

The synthesis typically involves multi-step reactions:

- Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis to form the quinoline backbone .

- Amine Functionalization : Introduction of the N-phenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium/copper catalysts and ligands (e.g., XPhos) .

- Pyrrolidine Carbonylation : Acylation of the 2-position using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .

Critical Parameters : Reaction temperature (often 80–110°C), inert atmosphere (N₂/Ar), and catalyst loading (0.05–0.1 eq) significantly impact yield .

Basic: Which analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., quinoline proton shifts at δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to determine purity (>95%) and resolve byproducts .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemical ambiguities in the quinoline ring .

Advanced: How do substituent modifications on the quinoline ring affect biological activity?

Structural analogs suggest:

- 2-Position Carbonyl Group : The pyrrolidin-1-ylcarbonyl moiety enhances solubility and target binding via hydrogen bonding, as seen in kinase inhibitors .

- 4-Amino Group : N-phenyl substitution improves metabolic stability compared to alkyl groups, but electron-withdrawing substituents (e.g., -CF₃) may reduce bioavailability .

- 6-Methyl Group : Methyl at C6 sterically shields the quinoline core, potentially reducing off-target interactions .

Methodological Insight : Comparative SAR studies using analogs with varied substituents (e.g., -F, -OCH₃) and in vitro assays (e.g., IC₅₀ measurements) are critical .

Advanced: How can conflicting data on catalyst efficiency in synthesis be resolved?

Contradictions in catalyst performance (e.g., Pd vs. Cu) may arise from:

- Substrate Sensitivity : Electron-deficient aryl halides favor Pd catalysts, while Cu systems tolerate steric hindrance better .

- Ligand Effects : Bulky ligands (e.g., BINAP) improve Pd-mediated coupling yields but may complicate purification .

Resolution Strategy :

Design of Experiments (DoE) : Systematically vary catalyst loading (0.01–0.2 eq), temperature, and solvent to identify optimal conditions .

Kinetic Studies : Monitor reaction progress via TLC/MS to detect intermediates and side reactions .

Advanced: What in vitro assays are suitable for evaluating this compound’s mechanism of action?

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility/Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) and shake-flask method for logP determination .

Methodological: How to optimize reaction yield during the acylation step?

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize the acyl intermediate .

- Base Choice : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .

Methodological: What strategies mitigate crystallization challenges during purification?

- Solvent Pairing : Recrystallize from ethanol/water or dichloromethane/hexane mixtures .

- Seeding : Introduce microcrystals of the pure compound to induce nucleation .

- Slow Evaporation : Use controlled evaporation in a saturated solution to grow single crystals for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.